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Introduction
3-Fluorobenzene-1,2-diamine, with CAS Number 18645-88-0, is an aromatic diamine that has

emerged as a critical building block in modern synthetic chemistry.[1] Its utility is particularly

pronounced in the fields of medicinal chemistry and agrochemical research, where the strategic

introduction of a fluorine atom can profoundly influence a molecule's biological activity and

pharmacokinetic profile.[2][3] The presence of two adjacent amino groups provides a reactive

handle for constructing heterocyclic systems, while the fluorine substituent serves to modulate

key physicochemical properties such as lipophilicity, metabolic stability, and receptor binding

affinity.

This guide offers a comprehensive examination of the core physicochemical properties of 3-
Fluorobenzene-1,2-diamine. It is designed for researchers, scientists, and drug development

professionals, providing not only foundational data but also field-proven insights into its

characterization, handling, and synthetic applications. The narrative explains the causality

behind experimental choices and provides self-validating protocols to ensure scientific integrity.
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The fundamental characteristics of a compound dictate its behavior in both chemical and

biological systems. For 3-Fluorobenzene-1,2-diamine, the interplay between the aromatic

ring, the basic amino groups, and the highly electronegative fluorine atom defines its unique

profile. These properties are summarized below.

Property Value Source(s)

CAS Number 18645-88-0 [4][5][6][7]

Molecular Formula C₆H₇FN₂ [4][5][8]

Molecular Weight 126.13 g/mol [4][5][8]

Appearance

Colorless to brown or black

solid/semi-solid. Color may

darken upon exposure to air

and light.

[6][7]

Melting Point 40.9 - 42.2 °C [4]

Boiling Point 242.0 ± 20.0 °C at 760 mmHg [4]

Density 1.3 ± 0.1 g/cm³ [4]

LogP (Octanol/Water) ~0.7 - 0.79 [4]

Purity (Commercial) Typically ≥95% or ≥98% [6][7]

The LogP value of approximately 0.7 indicates a relatively balanced hydrophilic-lipophilic

character, a feature often sought in drug candidates to ensure sufficient aqueous solubility for

formulation while allowing for permeability across biological membranes.

Spectroscopic Profile: The Fingerprint of a Molecule
Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical

substance. For 3-Fluorobenzene-1,2-diamine, a combination of NMR, IR, and mass

spectrometry provides an unambiguous structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three

aromatic protons, with their chemical shifts and coupling patterns influenced by both the

amino groups and the fluorine atom. J-coupling between protons and the adjacent fluorine

(J-HF) would be observable. Two broad singlets, corresponding to the two amine (-NH₂)

groups, would also be present, and their chemical shift can be concentration-dependent

and affected by the solvent.

¹³C NMR: The spectrum will display six signals for the aromatic carbons. The carbon

directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant

(¹J-CF), which is a characteristic diagnostic feature.

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, providing a clear

confirmation of the fluorine's presence and electronic environment.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by N-H stretching vibrations for

the primary amine groups, typically appearing as a pair of bands in the 3300-3500 cm⁻¹

region. Aromatic C-H and C=C stretching bands will be observed in their characteristic

regions, and a strong C-F stretching absorption is expected around 1200-1300 cm⁻¹.

Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum will show a

prominent molecular ion (M⁺) peak at an m/z value corresponding to its exact mass

(126.0593 Da).[4][5] The fragmentation pattern would be characteristic of an aromatic amine.

The following workflow illustrates the logical process of characterizing a supplied sample of 3-
Fluorobenzene-1,2-diamine.
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Sample Handling

Analytical Workflow

Validation
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Melting Point Analysis
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Structure & Purity Confirmed

Click to download full resolution via product page

Caption: Workflow for the structural and purity validation of 3-Fluorobenzene-1,2-diamine.

Reactivity and Synthetic Applications
The chemical reactivity of 3-Fluorobenzene-1,2-diamine is dominated by the nucleophilicity of

its two amino groups, which are positioned ortho to each other. This arrangement makes it an

ideal precursor for the synthesis of five- and six-membered heterocyclic systems.

A primary application is in the synthesis of fluorinated benzimidazoles, a scaffold of significant

interest in medicinal chemistry. The reaction proceeds via condensation with an aldehyde,

followed by cyclization and oxidation. The fluorine atom is carried into the final product, where it

can serve to enhance binding affinity or improve metabolic stability. A general scheme for this

reaction is depicted below.
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Caption: Synthetic pathway for forming a fluorinated benzimidazole from 3-Fluorobenzene-
1,2-diamine.

This reactivity makes the compound a valuable starting material for creating diverse chemical

libraries for high-throughput screening in drug discovery programs.[9]

Experimental Protocols
1. Protocol for Melting Point Determination

Objective: To determine the melting point range of a sample of 3-Fluorobenzene-1,2-
diamine as a primary indicator of purity.

Causality: A pure crystalline solid typically melts over a narrow temperature range (0.5-1.0

°C). Impurities broaden and depress this range. This protocol ensures accuracy through

calibration.
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Methodology:

Calibration: Calibrate the melting point apparatus using certified standards (e.g.,

benzophenone, caffeine) with melting points near the expected value (~41 °C).

Sample Preparation: Place a small, dry amount of the compound into a capillary tube,

tapping gently to create a packed column of 2-3 mm height.

Measurement: Place the capillary tube in the apparatus. Heat rapidly to about 10 °C below

the expected melting point (40.9 °C).[4]

Observation: Decrease the heating rate to 1-2 °C per minute. Record the temperature at

which the first drop of liquid appears (T₁) and the temperature at which the entire sample

becomes liquid (T₂).

Validation: The recorded range (T₁ - T₂) should be narrow and align with the literature

value of 40.9-42.2 °C.[4] A broad range suggests the presence of impurities.

2. Protocol for Synthesis of 4-Fluoro-2-phenyl-1H-benzimidazole

Objective: To demonstrate the utility of 3-Fluorobenzene-1,2-diamine as a precursor in

heterocyclic synthesis.

Causality: This reaction leverages the dual nucleophilicity of the diamine to condense with an

aldehyde, forming a stable benzimidazole ring system, a common pharmacophore.

Methodology:

Reaction Setup: In a round-bottom flask, dissolve 3-Fluorobenzene-1,2-diamine (1.0 eq)

and benzaldehyde (1.0 eq) in ethanol.

Reaction: Add a catalytic amount of a mild acid (e.g., acetic acid). Stir the mixture at reflux

for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Workup: Upon completion, cool the reaction mixture to room temperature. The product

may precipitate. If not, reduce the solvent volume under reduced pressure.
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Purification: Collect the crude solid by filtration. Recrystallize the solid from an appropriate

solvent system (e.g., ethanol/water) to yield the pure 4-Fluoro-2-phenyl-1H-benzimidazole.

Validation: Dry the purified product and confirm its identity and purity using the analytical

techniques described in the Spectroscopic Profile section (NMR, MS) and by melting point

determination.

Safety and Handling
As a responsible scientist, proper handling of all chemicals is paramount. 3-Fluorobenzene-
1,2-diamine possesses several hazards that require appropriate safety measures.

GHS Hazard Statements:

H302: Harmful if swallowed.[5][6]

H315: Causes skin irritation.[5][6][7]

H319: Causes serious eye irritation.[5][6][7]

H335: May cause respiratory irritation.[6][7]

H341: Suspected of causing genetic defects.

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab

coat, and chemical-resistant gloves when handling this compound.[10]

Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust or vapors.[10][11] Avoid contact with skin, eyes, and clothing.[11]

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert

atmosphere to prevent degradation.[6]

Conclusion
3-Fluorobenzene-1,2-diamine is a versatile and valuable reagent whose physicochemical

properties make it highly attractive for applications in pharmaceutical and materials science. Its

balanced solubility, defined spectroscopic signature, and predictable reactivity allow for its
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reliable use in the synthesis of complex, high-value molecules. A thorough understanding of its

properties, coupled with stringent adherence to safety protocols, enables researchers to fully

exploit its potential as a key building block in the development of next-generation chemical

entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 18645-88-0 Cas No. | 3-Fluorobenzene-1,2-diamine | Apollo [store.apolloscientific.co.uk]

2. pharmacyjournal.org [pharmacyjournal.org]

3. researchgate.net [researchgate.net]

4. 3-Fluoro-1,2-benzenediamine | CAS#:18645-88-0 | Chemsrc [chemsrc.com]

5. 3-Fluorobenzene-1,2-diamine | C6H7FN2 | CID 2782835 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. 3-Fluorobenzene-1,2-diamine | 18645-88-0 [sigmaaldrich.com]

7. 3-Fluorobenzene-1,2-diamine 95% | CAS: 18645-88-0 | AChemBlock [achemblock.com]

8. scbt.com [scbt.com]

9. mdpi.com [mdpi.com]

10. synquestlabs.com [synquestlabs.com]

11. assets.thermofisher.com [assets.thermofisher.com]

To cite this document: BenchChem. [physicochemical properties of 3-Fluorobenzene-1,2-
diamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095444#physicochemical-properties-of-3-
fluorobenzene-1-2-diamine]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b095444?utm_src=pdf-custom-synthesis
https://store.apolloscientific.co.uk/product/3-fluorobenzene-12-diamine
https://www.pharmacyjournal.org/archives/2025/vol7issue2/PartB/7-2-19-656.pdf
https://www.researchgate.net/publication/278689316_Tactical_Applications_of_Fluorine_in_Drug_Design_and_Development
https://www.chemsrc.com/en/cas/18645-88-0_1041010.html
https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluorobenzene-1_2-diamine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluorobenzene-1_2-diamine
https://www.sigmaaldrich.com/GB/en/product/ambeedinc/ambh2d700259?context=bbe
https://www.achemblock.com/o31166-3-fluorobenzene-1-2-diamine.html
https://www.scbt.com/p/3-fluorobenzene-1-2-diamine-18645-88-0
https://www.mdpi.com/1422-8599/2023/3/M1718
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=3600%2F3630-7-73.pdf
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA13977~~PDF~~MTR~~CGV4~~EN~~2025-09-22%2023:18:45~~4-Fluoro-o-phenylenediamine~~
https://www.benchchem.com/product/b095444#physicochemical-properties-of-3-fluorobenzene-1-2-diamine
https://www.benchchem.com/product/b095444#physicochemical-properties-of-3-fluorobenzene-1-2-diamine
https://www.benchchem.com/product/b095444#physicochemical-properties-of-3-fluorobenzene-1-2-diamine
https://www.benchchem.com/product/b095444#physicochemical-properties-of-3-fluorobenzene-1-2-diamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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